molecular formula C4H4BrF3 B6250351 (2E)-4-bromo-1,1,1-trifluorobut-2-ene CAS No. 31450-13-2

(2E)-4-bromo-1,1,1-trifluorobut-2-ene

Cat. No. B6250351
CAS RN: 31450-13-2
M. Wt: 189
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-bromo-1,1,1-trifluorobut-2-ene is a compound belonging to the class of organic molecules known as alkenes. It is a colorless liquid with a boiling point of 116 °C and a melting point of -77 °C. It is a highly reactive compound due to its electron-rich structure, and is often used as a reagent in organic synthesis. It is also used in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

(2E)-4-bromo-1,1,1-trifluorobut-2-ene has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, and is used in the synthesis of other organic compounds. Additionally, it is used in the synthesis of polymers, such as polyurethanes, polyesters, and polycarbonates.

Mechanism of Action

The mechanism of action of (2E)-4-bromo-1,1,1-trifluorobut-2-ene is the same as that of other alkenes. It is a highly reactive compound due to its electron-rich structure, and is capable of undergoing a variety of reactions. The most common reactions are electrophilic addition reactions, such as the bromo-trifluoromethylation reaction and the halogen exchange reaction. Additionally, it can undergo nucleophilic substitution reactions, such as the S_N2 reaction.
Biochemical and Physiological Effects
(2E)-4-bromo-1,1,1-trifluorobut-2-ene is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of a variety of compounds, and these compounds may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E)-4-bromo-1,1,1-trifluorobut-2-ene in lab experiments is its high reactivity. This makes it a useful reagent for a variety of organic synthesis reactions. Additionally, it is relatively inexpensive and readily available. However, it is highly flammable and should be handled with caution.

Future Directions

Some potential future directions for (2E)-4-bromo-1,1,1-trifluorobut-2-ene include further research into its use as a reagent in organic synthesis, as well as its potential applications in the synthesis of polymers and other organic compounds. Additionally, further research could be done into its potential biomedical applications, such as its use as a drug delivery system. Finally, research could be done into its potential environmental applications, such as its use as a biodegradable plastic.

Synthesis Methods

The synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene can be achieved by a variety of methods. One of the most common methods is the reaction of a bromoalkane with a trifluoromethyl group, followed by hydrolysis of the intermediate. This method is known as the "bromo-trifluoromethylation" reaction. Another method is the reaction of a bromoalkane with a trifluoromethyl halide, followed by hydrolysis of the intermediate. This method is known as the "halogen exchange" reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-bromo-1,1,1-trifluorobut-2-ene involves the bromination of 1,1,1-trifluorobut-2-ene.", "Starting Materials": [ "1,1,1-trifluorobut-2-ene", "Bromine", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 1,1,1-trifluorobut-2-ene to a round-bottom flask.", "Add bromine dropwise to the flask while stirring at room temperature.", "After the addition of bromine, stir the mixture for 30 minutes.", "Add sodium hydroxide solution to the flask to neutralize the mixture.", "Extract the product with diethyl ether.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain (2E)-4-bromo-1,1,1-trifluorobut-2-ene as a colorless liquid." ] }

CAS RN

31450-13-2

Product Name

(2E)-4-bromo-1,1,1-trifluorobut-2-ene

Molecular Formula

C4H4BrF3

Molecular Weight

189

Purity

95

Origin of Product

United States

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